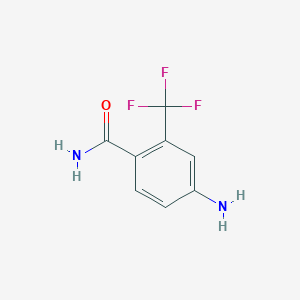

4-Amino-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 934600-95-0 . It has a molecular weight of 204.15 . The compound is typically stored in a dark place at room temperature .

Molecular Structure Analysis

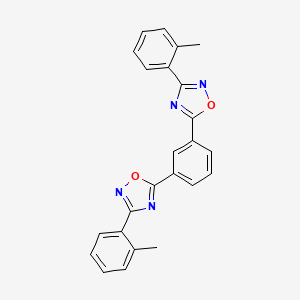

The InChI code for 4-Amino-2-(trifluoromethyl)benzamide is1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Amino-2-(trifluoromethyl)benzamide is a solid at room temperature . The compound’s density, boiling point, and other physical properties are not specified in the search results.Scientific Research Applications

Pharmacology

4-Amino-2-(trifluoromethyl)benzamide: is a compound that has been explored for its potential in pharmacological applications due to the presence of the trifluoromethyl group. This group is a common feature in many FDA-approved drugs and is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound’s structure allows for its use in the synthesis of various drugs, particularly those targeting diseases where modulation of protein function is required.

Material Science

In material science, 4-Amino-2-(trifluoromethyl)benzamide can be utilized as a precursor for the synthesis of complex organic molecules. Its solid form and stability at room temperature make it suitable for various chemical reactions that contribute to the development of new materials with potential applications in electronics, coatings, and other advanced material technologies .

Biochemistry

Biochemically, the compound serves as a building block in proteomics research. It can be used to study protein interactions and functions, as well as in the synthesis of peptides and other small molecules that can influence biological pathways. Its amino group is particularly reactive, allowing for targeted modifications in proteins or peptides .

Medical Diagnostics

In medical diagnostics, 4-Amino-2-(trifluoromethyl)benzamide could be explored for the development of diagnostic reagents. Its chemical properties may allow it to bind selectively to certain biomarkers, which could be used to detect specific diseases or conditions within the body .

Agricultural Chemistry

The compound’s potential in agricultural chemistry lies in its ability to be modified into various derivatives that can act as growth regulators or pesticides. The trifluoromethyl group in particular is known for its role in increasing the potency and selectivity of such agents .

Environmental Applications

Finally, 4-Amino-2-(trifluoromethyl)benzamide may have applications in environmental science, particularly in the development of chemicals that can degrade environmental pollutants. Its robust structure could be modified to create compounds that react with and neutralize harmful substances in the environment .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(trifluoromethyl)benzamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

4-Amino-2-(trifluoromethyl)benzamide interacts with COX-1 by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological effects that these compounds mediate.

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects This property is crucial for its bioavailability, as it allows the compound to reach its target sites within the body

properties

IUPAC Name |

4-amino-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCGTQFWCJKPMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)